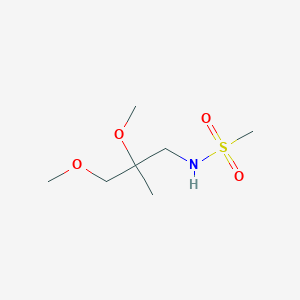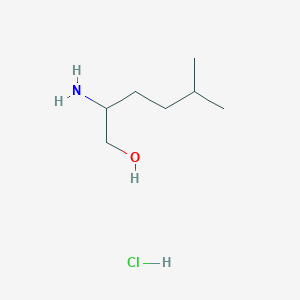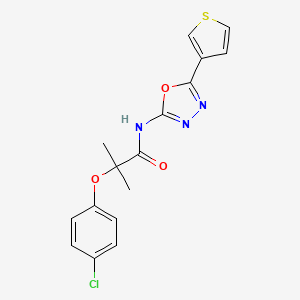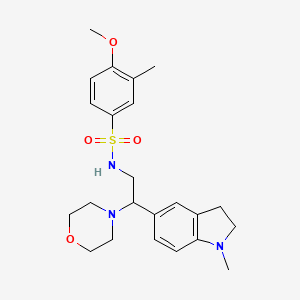![molecular formula C9H14N4O B2456096 N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide CAS No. 2411306-66-4](/img/structure/B2456096.png)
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide, also known as EMT, is a small molecule inhibitor that has shown potential in various scientific research applications. EMT is a triazole-based compound that has been synthesized using different methods.
Mecanismo De Acción
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide exerts its effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of transcription. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide also induces cell cycle arrest by inhibiting the activity of CDK9. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been found to reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has also been shown to inhibit the replication of viruses by interfering with viral protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been shown to have high potency and selectivity for its targets. However, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide can be toxic to cells at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
For N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide research include the development of N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide derivatives, investigation of N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide's effects on other diseases, and the use of N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide in combination with other drugs or therapies.
Métodos De Síntesis
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide can be synthesized using different methods. The most commonly used method involves the reaction of 3-Ethyl-5-methyl-4H-1,2,4-triazole with propargyl bromide in the presence of a base. The resulting intermediate is then reacted with acryloyl chloride to obtain N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide. Other methods involve the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been extensively studied for its potential in various scientific research applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been shown to inhibit the replication of certain viruses, such as hepatitis C virus and dengue virus.
Propiedades
IUPAC Name |
N-[(3-ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-4-9(14)10-6-8-7(3)11-12-13(8)5-2/h4H,1,5-6H2,2-3H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPUDDTZOKHBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

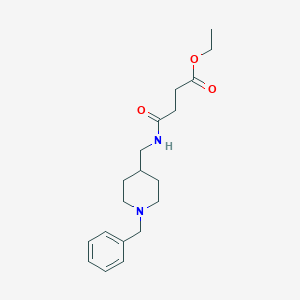
![N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline](/img/structure/B2456015.png)
![(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456016.png)
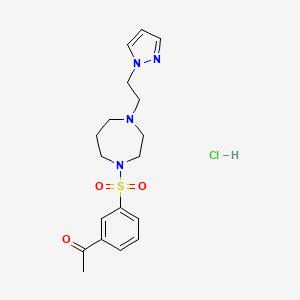
![5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2456020.png)
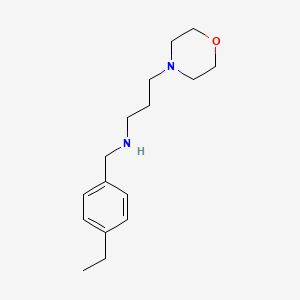
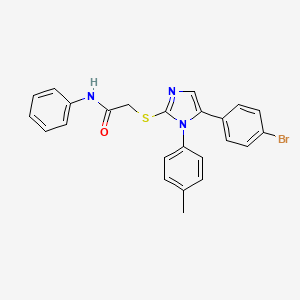
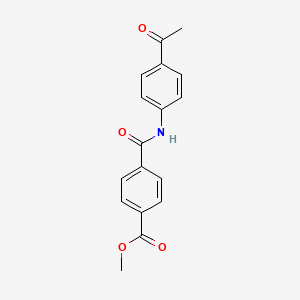
![(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B2456026.png)
![5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2456030.png)
